9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid involves several steps:
Formation of the Pyrido[2,1-a]phthalazine Core: The core structure is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Methoxylation: The introduction of methoxy groups at the 9 and 10 positions is achieved through a methylation reaction using methanol and a suitable catalyst.
Oxidation: The oxidation of the intermediate compound to form the 2-oxo group is carried out using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under optimized conditions to maximize yield.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with hydroxyl groups replacing the oxo group.
Substituted Derivatives: Compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its antiviral properties, particularly against hepatitis B virus.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the replication of the hepatitis B virus. It targets specific viral enzymes and proteins, disrupting the viral life cycle and preventing the virus from multiplying. The exact molecular pathways involved include the inhibition of viral DNA polymerase and interference with viral protein synthesis .
Comparison with Similar Compounds
Similar Compounds
US10150740, Example 12: Another compound in the same patent with similar antiviral properties.
US10150740, Example 13: A related compound with slight structural variations and similar biological activity.
Uniqueness
The uniqueness of 9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid lies in its specific structural features that confer high potency and selectivity against the hepatitis B virus. Its methoxy and carboxylic acid groups play crucial roles in its antiviral activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H14N2O5 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-3-8-6-16-17-7-10(15(19)20)12(18)5-11(17)9(8)4-14(13)22-2/h3-5,7,16H,6H2,1-2H3,(H,19,20) |
InChI Key |
BPBHVSAWZGGVPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CNN3C2=CC(=O)C(=C3)C(=O)O)OC |
Origin of Product |
United States |
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